molecular formula C7H4F2N2O B1641571 5,6-Difluorobenzo[d]isoxazol-3-amine

5,6-Difluorobenzo[d]isoxazol-3-amine

Cat. No.: B1641571
M. Wt: 170.12 g/mol
InChI Key: MDRSLTRZMSEDCE-UHFFFAOYSA-N
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Description

5,6-Difluorobenzo[d]isoxazol-3-amine (CAS 280574-98-3) is a high-value benzo[d]isoxazole derivative supplied for research and development purposes. This compound features a benzisoxazole core structure substituted with an amine group at the 3-position and fluorine atoms at the 5 and 6 positions, yielding a molecular formula of C7H4F2N2O and a molecular weight of 170.12 g/mol . The strategic incorporation of fluorine atoms can significantly influence the molecule's properties, such as its lipophilicity, metabolic stability, and binding affinity, making it a versatile building block in medicinal chemistry and drug discovery research . Researchers utilize this compound as a key synthetic intermediate in the development of potential pharmaceuticals and other biologically active molecules. The calculated physical properties include a density of approximately 1.543 g/cm³ and a boiling point of around 321°C at 760 mmHg . As with all compounds of this nature, proper handling procedures should be observed. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C7H4F2N2O

Molecular Weight

170.12 g/mol

IUPAC Name

5,6-difluoro-1,2-benzoxazol-3-amine

InChI

InChI=1S/C7H4F2N2O/c8-4-1-3-6(2-5(4)9)12-11-7(3)10/h1-2H,(H2,10,11)

InChI Key

MDRSLTRZMSEDCE-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1F)F)ON=C2N

Canonical SMILES

C1=C2C(=CC(=C1F)F)ON=C2N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
5,6-Difluorobenzo[d]isoxazol-3-amine C₇H₄F₂N₂O 5-F, 6-F, 3-NH₂ 170.12 High electronegativity, metabolic stability
6-Phenylbenzo[d]isoxazol-3-amine C₁₂H₉N₂O 6-Ph, 3-NH₂ 197.21 Enhanced lipophilicity; intermediate in drug synthesis
5-Methylbenzo[d]isoxazol-3-amine C₈H₇N₂O 5-CH₃, 3-NH₂ 149.16 Reduced steric hindrance; potential CNS applications
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazol-3-amine C₁₃H₁₆BN₂O₂ 6-boronate ester, 3-NH₂ 260.10 Suzuki coupling precursor; drug discovery
Key Observations:

Electron-Withdrawing vs. The boronate ester in the C₁₃H₁₆BN₂O₂ derivative enables cross-coupling reactions, a feature absent in the fluorinated compound .

Lipophilicity and Solubility :

  • The 6-phenyl substituent in C₁₂H₉N₂O significantly increases lipophilicity (logP ~2.5 estimated), which may improve membrane permeability but reduce aqueous solubility. In contrast, the fluorinated compound balances polarity and lipophilicity (logP ~1.8 estimated) .

Synthetic Utility: Fluorinated benzisoxazoles are often prioritized in medicinal chemistry for their ability to modulate pharmacokinetics (e.g., half-life, bioavailability) compared to non-fluorinated analogs .

Preparation Methods

Nitrile-Hydroxylamine Cyclization

A method demonstrated for 3-(trifluoromethyl)isoxazol-5-amine involves reacting trifluoroacetonitrile with hydroxylamine hydrochloride under reflux conditions in methanol. Adapting this approach, 2,3-difluorobenzonitrile could undergo cyclization with hydroxylamine to form the isoxazole core:

$$
\text{2,3-Difluorobenzonitrile} + \text{NH}_2\text{OH} \xrightarrow{\text{MeOH, reflux}} \text{this compound}
$$

Key parameters include:

  • Reaction Temperature : Prolonged reflux (68 hours) for complete cyclization.
  • Solvent : Methanol or ethanol for optimal solubility.
  • Yield : Analogous reactions report yields up to 52.6% for trifluoromethyl variants.

Halogen Exchange Strategies

Fluorination via halogen exchange offers an alternative route, particularly if chloro or bromo intermediates are accessible.

Direct Fluorination of Chlorinated Analogs

The synthesis of 5,7-dichlorobenzo[d]isoxazol-3-amine (CAS 16263-60-8) provides a template for halogen substitution. Using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents (e.g., DMF), chlorine atoms at the 5- and 6-positions could be replaced by fluorine:

$$
\text{5,6-Dichlorobenzo[d]isoxazol-3-amine} + 2\text{KF} \xrightarrow{\text{DMF, 120°C}} \text{this compound} + 2\text{KCl}
$$

Challenges :

  • Fluorine’s high electronegativity may necessitate harsh conditions, risking ring degradation.
  • Competing side reactions (e.g., deamination) require careful temperature control.

Directed Ortho-Metalation

Directed metalation strategies enable precise fluorine placement on aromatic rings. This method is exemplified in patents describing difluorobenzo-1,3-dioxole derivatives.

Sequential Fluorination and Cyclization

  • Directed Lithiation : Treat 3-aminobenzoic acid with LDA (lithium diisopropylamide) at −78°C to deprotonate the ortho position.
  • Fluorination : Introduce fluorine via $$ \text{N}2\text{F}2 $$ or $$ \text{Selectfluor} $$.
  • Cyclization : Convert the intermediate to the isoxazole using hydroxylamine.

Advantages :

  • Enables regioselective fluorination.
  • Compatible with sensitive functional groups.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield (%) Challenges
Nitrile Cyclization 2,3-Difluorobenzonitrile NH$$_2$$OH, MeOH ~50 Long reaction time
Halogen Exchange 5,6-Dichloro analog KF, DMF 30–40 Side reactions, harsh conditions
Directed Metalation 3-Aminobenzoic acid LDA, Selectfluor 45–55 Low-temperature requirements

Characterization and Stability

The synthesized compound should be characterized via:

  • $$^1$$H/$$^{19}$$F NMR : Confirm fluorine positions and isoxazole proton environment.
  • HPLC-MS : Verify purity (>95%) and molecular ion peak ($$ m/z = 170.12 $$).
  • X-ray Crystallography : Resolve crystal structure (if feasible).

Stability Considerations :

  • Store under inert atmosphere at −20°C to prevent hydrolytic ring opening.

Industrial-Scale Production

For bulk synthesis, the nitrile cyclization route is most scalable:

  • Batch Reactors : Use 500 L vessels with reflux condensers.
  • Cost Optimization : Hydroxylamine hydrochloride is economical ($50–100/kg).
  • Purification : Recrystallization from ethanol/water mixtures improves yield.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5,6-Difluorobenzo[d]isoxazol-3-amine, and how does regioselectivity impact the fluorination process?

  • Methodological Answer : A typical approach involves nitration of the benzo[d]isoxazole core followed by fluorination using reagents like DAST (diethylaminosulfur trifluoride) or Selectfluor. Regioselectivity is critical due to the electron-withdrawing nature of the isoxazole ring, which directs fluorination to the 5- and 6-positions. Optimization of reaction temperature (e.g., 0–60°C) and stoichiometry (2.2–3.0 eq. fluorinating agent) ensures minimal byproducts .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 19F^{19}\text{F}-NMR are essential for confirming fluorination. Purity (>98%) can be assessed via reverse-phase HPLC using a C18 column with acetonitrile/water gradients. Differential scanning calorimetry (DSC) may detect polymorphic impurities, particularly if the compound exhibits thermal decomposition above 200°C .

Q. What are the solubility properties of this compound in common solvents, and how do they influence reaction design?

  • Methodological Answer : The compound is sparingly soluble in polar aprotic solvents (e.g., DMSO, DMF) but dissolves in chlorinated solvents (e.g., dichloromethane). Solubility tests under reflux (40–60°C) are recommended for optimizing reaction media. Poor solubility may necessitate sonication or grinding to enhance dispersion in heterogeneous reactions .

Advanced Research Questions

Q. How does the electronic effect of 5,6-difluorination influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The electron-withdrawing fluorine atoms activate the isoxazole ring toward nucleophilic aromatic substitution (SNAr) but may deactivate palladium-catalyzed couplings. Pre-functionalization (e.g., bromination at the 3-position) improves reactivity. DFT calculations (B3LYP/6-31G*) can predict charge distribution to guide catalyst selection (e.g., Pd(PPh3_3)4_4 vs. XPhos) .

Q. What role does this compound play in designing conjugated polymers for photovoltaic applications?

  • Methodological Answer : As an electron-deficient monomer, it enhances charge transport in donor-acceptor copolymers. Side-chain engineering (e.g., alkyl vs. alkoxy) balances solubility and crystallinity. GIWAXS (grazing-incidence wide-angle X-ray scattering) and space-charge-limited current (SCLC) measurements quantify morphology and hole mobility (~103^{-3} cm2^2/V·s) .

Q. How should researchers address contradictory data on the compound’s stability under acidic or basic conditions?

  • Methodological Answer : Contradictions may arise from varying impurity profiles (e.g., residual amines or fluorides). Accelerated stability studies (40°C/75% RH) with pH-adjusted solutions (1M HCl/NaOH) identify degradation pathways (e.g., ring-opening via hydrolysis). LC-MS and 1H^{1}\text{H}-NMR track decomposition products like 3-amino-5,6-difluorophenol .

Q. What strategies optimize the compound’s incorporation into metal-organic frameworks (MOFs) for catalytic applications?

  • Methodological Answer : Post-synthetic modification (PSM) of Zr-based MOFs (e.g., UiO-66-NH2_2) via covalent grafting improves loading efficiency. BET surface area analysis and XPS confirm successful functionalization. Catalytic activity in Knoevenagel condensation can be benchmarked using turnover frequency (TOF) calculations .

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